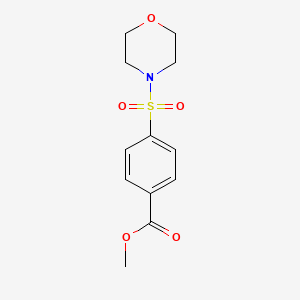

![molecular formula C16H12F3N3O4 B2759728 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 333761-27-6](/img/structure/B2759728.png)

5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

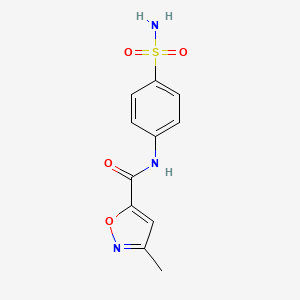

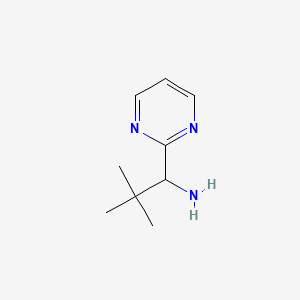

The compound “5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methods. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group (-CF3), and a 3,4-dimethoxyphenyl group .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, they can be synthesized via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles . They can also be synthesized via the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis Techniques : Research has shown methods for synthesizing related compounds, involving condensation and cyclization processes, indicating the versatility of pyrazolopyrimidine derivatives in chemical synthesis (Liu et al., 2016).

- Crystal Structure Analysis : Detailed structural analysis of similar compounds provides insights into their molecular configurations, essential for understanding their chemical behavior and potential applications (Liu et al., 2016).

Antitumor Activities

- Cancer Cell Line Inhibition : Some derivatives of pyrazolopyrimidine have shown effective inhibition of cancer cell proliferation, suggesting potential use in cancer research and therapy (Xin, 2012).

Molecular Library Development

- Diverse Compound Synthesis : Synthesis of a library of fused pyridine-4-carboxylic acids, including pyrazolopyrimidines, demonstrates the potential for developing diverse molecular libraries for various applications (Volochnyuk et al., 2010).

Biochemical and Pharmacological Research

- Bioactivity Evaluation : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their biological activities, including cytotoxic and enzyme inhibition properties, highlighting their relevance in biochemical and pharmacological research (Rahmouni et al., 2016).

Chemical Synthesis and Modification

- Regioselective Synthesis : Studies on the regioselective synthesis of pyrazolopyrimidine derivatives open avenues for targeted chemical modifications, which is crucial for creating compounds with specific properties (Drev et al., 2014).

Compound Libraries for Kinase Inhibitors

- Pim1 Kinase Inhibitor Analogs : The creation of trifluoromethylated analogs of potent Pim1 kinase inhibitors using pyrazolopyrimidines underscores their potential in developing targeted therapies (Jismy et al., 2020).

Supramolecular Chemistry

- Hydrogen Bond Studies : Research on hydrogen bonds in multi-component molecular solids with pyrazolopyrimidines contributes to the field of supramolecular chemistry, enhancing understanding of molecular interactions and assembly (Wang et al., 2014).

Mecanismo De Acción

Mode of Action

The mode of action of the compound is not well understood at this time. Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The presence of the trifluoromethyl group may enhance the compound’s binding affinity to its targets due to its strong electronegativity and small size .

Biochemical Pathways

The specific biochemical pathways affected by the compound are currently unknown. Given the compound’s structure, it may be involved in a variety of biochemical reactions, including those involving pyrazolo[1,5-a]pyrimidine derivatives

Pharmacokinetics

The compound’s solubility in DMSO and methanol suggests it may have good bioavailability . .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s solubility and stability may be affected by the pH of the environment

Propiedades

IUPAC Name |

5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O4/c1-25-11-4-3-8(5-12(11)26-2)10-6-13(16(17,18)19)22-14(21-10)9(7-20-22)15(23)24/h3-7H,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJWDFMOTFUAGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-3-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2759662.png)

![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2759664.png)

![Dimethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2759666.png)